![molecular formula C9H10N2 B109050 4-(1-Aminoethyl)benzonitrile CAS No. 86225-78-7](/img/structure/B109050.png)
4-(1-Aminoethyl)benzonitrile
Overview
Description
4-(1-Aminoethyl)benzonitrile is an organic compound with the molecular formula C9H10N2. It is characterized by a benzene ring substituted with a nitrile group and an aminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-Aminoethyl)benzonitrile can be synthesized through a multi-step process:
Reaction of Benzonitrile with Chloroethanol: Benzonitrile reacts with chloroethanol to form 4-(chloroethoxy)benzonitrile.
Reaction with Ammonia: The intermediate 4-(chloroethoxy)benzonitrile is then reacted with ammonia to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Corresponding oxides of the aminoethyl group.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
4-(1-Aminoethyl)benzonitrile is characterized by its aminoethyl side chain attached to a benzonitrile moiety. This structure allows for unique reactivity patterns, making it a valuable building block in organic synthesis. Its molecular formula is , with a molecular weight of approximately 135.19 g/mol.
Chemistry
- Building Block in Synthesis : The compound serves as an essential intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives.
Reaction Type | Products Formed |
---|---|
Oxidation | Imines or amides |
Reduction | Primary amines |
Substitution | Nitro or bromo derivatives |
- Reactivity : The presence of the amino group enhances its nucleophilicity, allowing it to participate in electrophilic substitution reactions.
Biology
- Biochemical Assays : this compound is utilized in biochemical assays to study enzyme interactions and cellular processes. Its ability to form hydrogen bonds due to the amino group facilitates binding to biological targets.
- Potential Therapeutic Applications : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting tumor growth through interference with cancer cell signaling pathways. Additionally, it has been explored for its neuromodulatory effects, which could impact conditions such as depression and anxiety.
Industry
- Specialty Chemicals Production : The compound is employed in the production of specialty chemicals and materials due to its unique reactivity and stability.
Case Study 1: Antiviral Activity
A study focused on the development of small molecule inhibitors for Ebola virus entry highlighted the potential of compounds structurally related to this compound. These inhibitors demonstrated significant antiviral activity, suggesting that derivatives of this compound could be further optimized for therapeutic use against filoviruses .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds revealed that modifications to the aminoethyl group significantly influenced biological activity. This underscores the importance of this functional group in drug design and development.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)benzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The nitrile group can also participate in coordination chemistry, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzonitrile: Similar structure but with a different substitution pattern.
4-(1-Aminoethyl)benzonitrile Hydrochloride: A salt form with different solubility and stability properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .
Biological Activity
4-(1-Aminoethyl)benzonitrile, also known as (S)-4-(1-aminoethyl)benzonitrile, is a chiral compound characterized by a benzene ring substituted with a nitrile group and an aminoethyl group. This compound has garnered attention due to its potential biological activities, particularly in the context of drug metabolism and therapeutic applications.
- Molecular Formula : C₉H₁₀N₂
- Molecular Weight : Approximately 146.19 g/mol
- Structure : The compound features a benzene ring, an amino group, and a nitrile group, which contribute to its reactivity and interactions with biological systems.
Cytochrome P450 Inhibition
Research indicates that (S)-4-(1-aminoethyl)benzonitrile acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition suggests its potential role in altering drug metabolism, which is crucial for understanding pharmacokinetics in drug development and therapeutic applications.
Interaction with Biological Macromolecules
The amino group of this compound is capable of forming hydrogen bonds with biological macromolecules such as proteins and nucleic acids. Preliminary studies have indicated that these interactions may influence the activity of enzymes and receptors, leading to various biological effects.
The mechanism of action involves the compound's interaction with specific molecular targets. The aminoethyl side chain can engage in electrostatic interactions and hydrogen bonding with enzymes or receptors, potentially modulating their activity .
Applications in Research and Medicine
- Pharmaceutical Development : Due to its inhibitory effects on cytochrome P450 enzymes, the compound is being investigated for its potential use in developing pharmaceuticals that target neurological conditions and other therapeutic areas .
- Synthesis of Complex Organic Molecules : It serves as an intermediate in organic synthesis, facilitating the production of biologically active compounds.
Comparative Analysis with Related Compounds
The unique structure of this compound differentiates it from structurally similar compounds. Below is a comparison table highlighting key features:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
4-Aminobenzonitrile | C₇H₆N₂ | Contains an amino group and a nitrile | Lacks the ethyl side chain |
4-(Aminomethyl)benzonitrile | C₈H₉N₂ | Similar structure but with a methylene group | Different side chain length |
(R)-4-(1-Aminoethyl)benzonitrile | C₉H₁₀N₂ | Chiral variant | Different stereochemistry |
Case Studies and Research Findings
- Drug Metabolism Studies : A study demonstrated that (S)-4-(1-aminoethyl)benzonitrile significantly inhibited CYP1A2 activity in vitro, suggesting its potential to affect the metabolism of co-administered drugs.
- Therapeutic Applications : Ongoing research is exploring its utility in treating conditions influenced by cytochrome P450 activity alterations, including certain neurological disorders .
- Synthesis Optimization : Researchers are investigating various synthetic pathways for producing (S)-4-(1-aminoethyl)benzonitrile to enhance yield and purity for further biological studies .
Properties
IUPAC Name |
4-(1-aminoethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANLULJYEHSQFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468351 | |
Record name | 4-(1-aminoethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86225-78-7 | |
Record name | 4-(1-aminoethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-aminoethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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